Molecular Weight and Lipophilicity Differentiate the Target from the Cyclopropyl Analog
The target compound (3-methyl substituent) exhibits markedly lower molecular weight and a distinct lipophilicity profile compared to its direct 3-cyclopropyl analog. In a parallel computed-property comparison, the methyl analog has MW 195.29 g/mol and XLogP3 2.3, versus the cyclopropyl analog's MW 221.32 g/mol and XLogP3 2.4 [1]. The lighter, less lipophilic target may be preferred in fragment-based or lead-like oral campaigns requiring strict compliance with Rule-of-Three or Rule-of-Five guidelines.
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW = 195.29 g/mol; XLogP3 = 2.3 |
| Comparator Or Baseline | 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine; MW = 221.32 g/mol; XLogP3 = 2.4 |
| Quantified Difference | ΔMW = -26.03 g/mol; ΔXLogP3 = -0.1 |
| Conditions | Computed by XLogP3 3.0 and PubChem 2.1 (2021 release); in silico comparison |
Why This Matters
For procurement decisions in lead optimization, the lower MW and lipophilicity of the target may offer advantages in early-stage oral bioavailability predictions, directly influencing library selection.
- [1] PubChem. (2026). Compound Summary for CID 126851048 (target) vs. CID 126855020 (cyclopropyl analog). National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
